Linker Length and DC₅₀ Potency: PEG6 Provides a Critical 3.5 Å Increment in Contour Length vs. PEG4 for Ternary Complex Formation
In PROTAC design, linker length is a primary determinant of degradation potency (DC₅₀). Each ethylene glycol unit in a PEG chain adds approximately 3.5 Å of contour length [1]. A recent study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker, with specific lengths being essential for activity [2]. A meta-analysis of published linker SAR studies normalized to show how linear linker length affects DC₅₀ [3].
| Evidence Dimension | Linear Linker Length (Contour Length) |
|---|---|
| Target Compound Data | 6 ethylene glycol units |
| Comparator Or Baseline | Hydroxy-PEG4-acid: 4 ethylene glycol units; Hydroxy-PEG8-acid: 8 ethylene glycol units |
| Quantified Difference | Hydroxy-PEG6-acid provides an approximate 7 Å (2 x 3.5 Å) increase in contour length compared to the PEG4 analog. |
| Conditions | Calculated based on per-unit ethylene glycol extension; validated in PROTAC ternary complex crystallography and SAR studies [1][3]. |
Why This Matters
This specific length is often the empirical 'sweet spot' for spanning the >3 nm distance between E3 ligase and target protein pockets, a requirement for productive ubiquitination; the PEG4 analog is often too short, leading to inactive PROTACs [1].
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Resource article. View Source
- [2] Madj, Z., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 264, 116090. View Source
- [3] Bhela, I. P., et al. (2024). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042-8052. View Source
